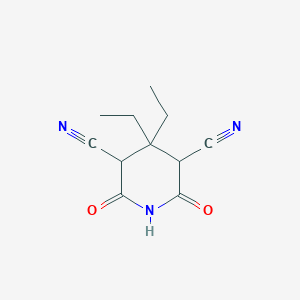
8-chlorocinnoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chlorocinnoline-4-thiol is a chemical compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 8-chlorocinnoline-4-thiol can be achieved through several methods. One common synthetic route involves the reaction of 8-chlorocinnoline with thiol reagents under specific conditions. For instance, the reaction can be carried out using a Grignard reagent, which involves the addition of N-methyl-4-chloropiperidene magnesium bromide to the 8-chlorocinnoline . This reaction typically requires a highly basic environment and low temperatures to proceed efficiently.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
8-chlorocinnoline-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of the corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides. These reactions are usually carried out in the presence of a suitable base and solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cinnoline derivatives.
Scientific Research Applications
8-chlorocinnoline-4-thiol has several scientific research applications across different fields:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: Due to its structural similarity to other biologically active compounds, this compound is studied for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 8-chlorocinnoline-4-thiol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity or interaction with cellular receptors. For example, similar compounds have been shown to inhibit certain enzymes or bind to receptor sites, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
8-chlorocinnoline-4-thiol can be compared to other similar compounds, such as 8-chlorotheophylline and 7-chloro-4-aminoquinoline derivatives . These compounds share structural similarities but differ in their chemical properties and applications.
8-Chlorotheophylline: This compound is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine.
7-Chloro-4-aminoquinoline derivatives: These compounds are known for their antimicrobial and antimalarial activities.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which allows for diverse applications in research and industry. Its potential biological activity and versatility in chemical synthesis make it a valuable compound for further exploration.
Properties
CAS No. |
876-78-8 |
|---|---|
Molecular Formula |
C8H5ClN2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
8-chloro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
AQXDOQXHWJPTQG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2S |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=S |
Key on ui other cas no. |
876-78-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)

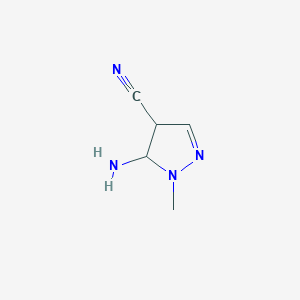
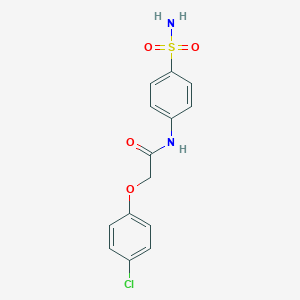
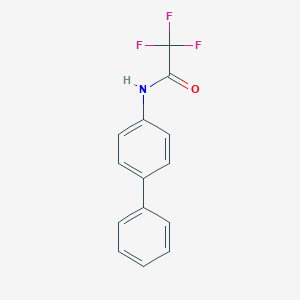


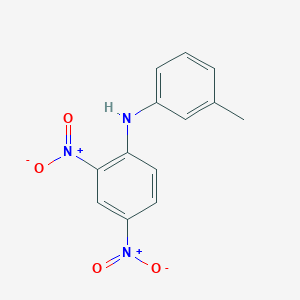

![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)

![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

